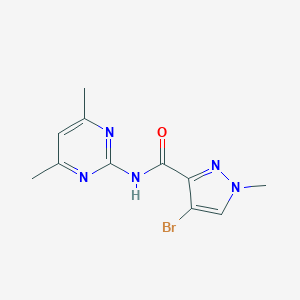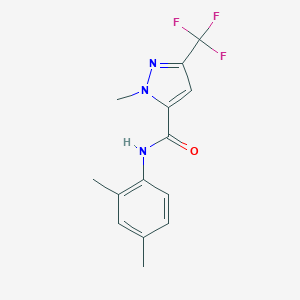![molecular formula C28H31NO5 B214057 Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214057.png)
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as E-52862 and is known for its potential therapeutic applications.
作用机制
The exact mechanism of action of E-52862 is not fully understood. However, it is believed to act by modulating the activity of certain ion channels and receptors in the nervous system. E-52862 has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. E-52862 has also been shown to interact with the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
E-52862 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. E-52862 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states. In addition, E-52862 has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
实验室实验的优点和局限性
E-52862 has several advantages for use in lab experiments. It has been shown to be highly selective for certain ion channels and receptors, which makes it a useful tool for studying the function of these targets. E-52862 has also been shown to have a long half-life, which allows for extended experiments. However, E-52862 is a relatively new compound, and its pharmacokinetic properties are not fully understood. In addition, E-52862 is not yet commercially available, which may limit its use in some experiments.
未来方向
There are several future directions for the study of E-52862. One area of interest is the development of E-52862-based drugs for the treatment of pain and inflammation. Another area of interest is the investigation of the potential use of E-52862 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the pharmacokinetic properties of E-52862 and its potential side effects. Overall, E-52862 is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of E-52862 involves the condensation of 4-methylbenzyl alcohol with 2-methylquinoline-3-carbaldehyde, followed by the addition of 3-methoxy-4-hydroxybenzaldehyde. The resulting compound is then subjected to acetylation and esterification reactions to form the final product. The synthesis method has been optimized to improve the yield of E-52862, and the purity of the compound has been confirmed using various analytical techniques.
科学研究应用
E-52862 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. E-52862 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, E-52862 has been shown to have antitumor activity and may be a promising candidate for the development of anticancer drugs.
属性
产品名称 |
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
分子式 |
C28H31NO5 |
分子量 |
461.5 g/mol |
IUPAC 名称 |
ethyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-5-33-28(31)25-18(3)29-21-7-6-8-22(30)27(21)26(25)20-13-14-23(24(15-20)32-4)34-16-19-11-9-17(2)10-12-19/h9-15,26,29H,5-8,16H2,1-4H3 |
InChI 键 |
SUGRDHWTBXRQRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)


![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)